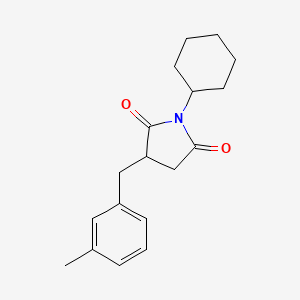![molecular formula C16H16O2S B4188642 3-[2-(4-Methylphenyl)sulfanylethoxy]benzaldehyde](/img/structure/B4188642.png)
3-[2-(4-Methylphenyl)sulfanylethoxy]benzaldehyde
概要
説明
3-[2-(4-Methylphenyl)sulfanylethoxy]benzaldehyde: is an organic compound that features a benzaldehyde moiety substituted with a 2-[(4-methylphenyl)thio]ethoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(4-Methylphenyl)sulfanylethoxy]benzaldehyde typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 4-methylthiophenol with 2-bromoethanol to form 2-[(4-methylphenyl)thio]ethanol.
Etherification: The 2-[(4-methylphenyl)thio]ethanol is then reacted with 3-bromobenzaldehyde under basic conditions to form the desired product, this compound.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group in 3-[2-(4-Methylphenyl)sulfanylethoxy]benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination, usually in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: 3-{2-[(4-methylphenyl)thio]ethoxy}benzoic acid.
Reduction: 3-{2-[(4-methylphenyl)thio]ethoxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific electrophile used.
科学的研究の応用
Chemistry:
Intermediate in Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, particularly those containing thioether and aldehyde functionalities.
Biology and Medicine:
Potential Pharmacological Agent: Due to its structural features, it may be investigated for potential pharmacological activities, such as antimicrobial or anticancer properties.
Industry:
Material Science: It could be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action for 3-[2-(4-Methylphenyl)sulfanylethoxy]benzaldehyde would depend on its specific application. For instance, if used as a pharmacological agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thioether and aldehyde groups could play crucial roles in these interactions, potentially forming covalent bonds or participating in redox reactions.
類似化合物との比較
3-{2-[(4-methylphenyl)thio]ethoxy}benzoic acid: This compound is similar but features a carboxylic acid group instead of an aldehyde.
3-{2-[(4-methylphenyl)thio]ethoxy}benzyl alcohol: This compound has a hydroxyl group in place of the aldehyde.
Uniqueness:
Functional Group Diversity: The presence of both thioether and aldehyde groups in 3-[2-(4-Methylphenyl)sulfanylethoxy]benzaldehyde provides unique reactivity and potential for diverse chemical transformations.
Versatility in Synthesis: Its structure allows for various modifications, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
3-[2-(4-methylphenyl)sulfanylethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-13-5-7-16(8-6-13)19-10-9-18-15-4-2-3-14(11-15)12-17/h2-8,11-12H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBRSPYAJPDECP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCOC2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4188561.png)
![ethyl 4-[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4188563.png)
![N-cyclopentyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide](/img/structure/B4188568.png)

![4-phenoxy-N-[2-(phenylsulfanyl)phenyl]butanamide](/img/structure/B4188572.png)
![N-[2-(4-methylpiperazin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4188591.png)



![2-chloro-N-({[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4188610.png)
![methyl 2-({[(4-amino-5-cyano-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4188623.png)
![N-[(3-ethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride](/img/structure/B4188636.png)
![N-(4-chlorophenyl)-6-methyl-4-[4-(methylthio)phenyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4188643.png)

